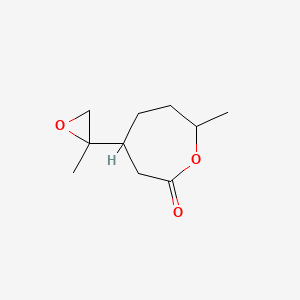
7-Methyl-4-(2-methyloxiran-2-yl)oxepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-4-(2-methyloxiran-2-yl)oxepan-2-one is a chemical compound with the molecular formula C10H16O3. It is a derivative of oxepanone and contains an oxirane ring, which is a three-membered cyclic ether.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4-(2-methyloxiran-2-yl)oxepan-2-one typically involves a multi-step process. One reported method starts with the hydrogenation of carvone to produce dihydrocarvone. This intermediate is then subjected to epoxidation and ring-expansion reactions to yield the final product. The overall yield of this process is around 25% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production. This would include refining reaction conditions, improving yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-4-(2-methyloxiran-2-yl)oxepan-2-one can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened and oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The oxirane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can lead to the formation of diols, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
7-Methyl-4-(2-methyloxiran-2-yl)oxepan-2-one has several scientific research applications:
Polymer Science: It is used as a monomer in the ring-opening polymerization to produce functional biodegradable polymers.
Materials Chemistry: The compound’s unique structure makes it suitable for creating advanced materials with specific properties.
Biomedical Applications: Due to its biodegradability, it is explored for use in medical devices and drug delivery systems.
Mechanism of Action
The mechanism of action of 7-Methyl-4-(2-methyloxiran-2-yl)oxepan-2-one involves its ability to undergo ring-opening polymerization. This process allows the compound to form long polymer chains with various functional groups. The molecular targets and pathways involved in its action are primarily related to its reactivity and ability to form stable polymers.
Comparison with Similar Compounds
Similar Compounds
4-Isopropenyl-7-methyl-2-oxepanone: This compound is structurally similar but contains an isopropenyl group instead of an oxirane ring.
Dihydrocarvide: Another derivative of carvone, which is used as an intermediate in the synthesis of 7-Methyl-4-(2-methyloxiran-2-yl)oxepan-2-one.
Uniqueness
This compound is unique due to its oxirane ring, which imparts specific reactivity and allows for the formation of functional polymers. This makes it distinct from other similar compounds that may lack this reactive group.
Properties
CAS No. |
368439-19-4 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
7-methyl-4-(2-methyloxiran-2-yl)oxepan-2-one |
InChI |
InChI=1S/C10H16O3/c1-7-3-4-8(5-9(11)13-7)10(2)6-12-10/h7-8H,3-6H2,1-2H3 |
InChI Key |
CPOHXRNUHARBNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC(=O)O1)C2(CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


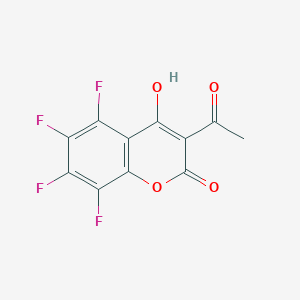

![5-oxa-2,7,9,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),3,6,8,10-pentaene](/img/structure/B14246247.png)


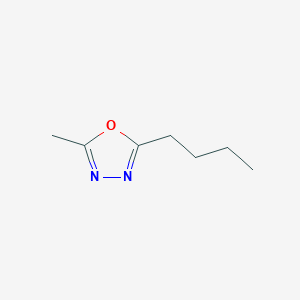
![2,4-Di-tert-butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14246278.png)
![8-[(1R,5S)-4-Oxo-5-(pent-2-en-1-yl)cyclopent-2-en-1-yl]octanoic acid](/img/structure/B14246284.png)
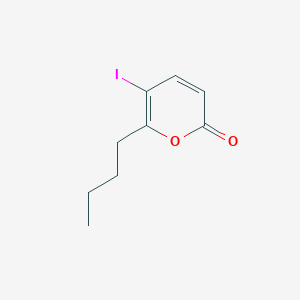
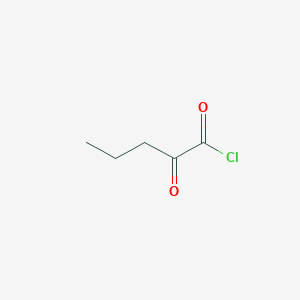
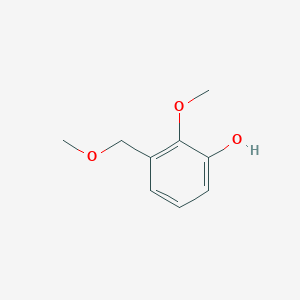
![(Dodeca-1,3,5,7,9,11-hexayne-1,12-diyl)bis[tri(propan-2-yl)silane]](/img/structure/B14246335.png)
![4H-1-Benzopyran-4-one, 2,3-dihydro-2-[2-(phenylmethoxy)phenyl]-](/img/structure/B14246344.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246351.png)
